(2S,5S)-5-Carboxymethylproline

Catalog No.
S572243
CAS No.
M.F
C7H11NO4
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,5S)-5-Carboxymethylproline

Product Name

(2S,5S)-5-Carboxymethylproline

IUPAC Name

(2S,5S)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1

InChI Key

LIZWYFXJOOUDNV-WHFBIAKZSA-N

SMILES

C1CC(NC1CC(=O)O)C(=O)O

Synonyms

(2S,5S)-trans-carboxymethylPro, (2S,5S)-trans-carboxymethylproline

Canonical SMILES

C1CC(NC1CC(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H](N[C@@H]1CC(=O)O)C(=O)O

(5S)-5-(carboxymethyl)-L-proline is a L-proline derivative that is L-proline substituted at position 5 by a carboxymethyl group. It has a role as a metabolite. It is a dicarboxylic acid and a L-proline derivative. It is a conjugate acid of a (5S)-5-(carboxymethyl)-L-proline(1-).
(2S,5S)-5-Carboxymethylproline is a natural product found in Trypanosoma brucei with data available.

(2S,5S)-5-Carboxymethylproline is a small molecule classified as an amino acid derivative. It has the chemical formula C7H11NO4C_7H_{11}NO_4 and is characterized by a pyrrolidine ring structure with carboxymethyl and carboxylic acid functional groups. The compound is identified by its IUPAC name, (2S,5S)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid, and it possesses a molecular weight of approximately 173.17 g/mol. Its unique stereochemistry at the 2 and 5 positions contributes to its biological significance and potential applications in medicinal chemistry and biochemistry .

The primary reaction involving (2S,5S)-5-Carboxymethylproline is its biosynthesis, which is catalyzed by the enzyme carboxymethylproline synthase (CarB). This enzyme facilitates the condensation of malonyl-CoA and L-glutamate semialdehyde to form (2S,5S)-5-Carboxymethylproline . Additionally, this compound can participate in various biochemical pathways due to its carboxylic acid groups, potentially engaging in esterification or amidation reactions under specific conditions.

(2S,5S)-5-Carboxymethylproline exhibits notable biological activities, particularly in the context of antibiotic biosynthesis. It serves as a precursor in the production of carbapenem antibiotics, which are critical for treating bacterial infections resistant to other antibiotics. The compound's role in the biosynthesis of these antibiotics highlights its importance in pharmaceutical research .

The synthesis of (2S,5S)-5-Carboxymethylproline primarily occurs through enzymatic pathways within certain bacteria. The enzyme CarB catalyzes its formation from malonyl-CoA and L-glutamate semialdehyde. This process is part of a larger metabolic pathway involved in the synthesis of carbapenem antibiotics . Chemical synthesis methods may also be explored, although they are less common due to the availability of natural biosynthetic routes.

(2S,5S)-5-Carboxymethylproline has several potential applications:

  • Antibiotic Development: As a precursor for carbapenem antibiotics, it plays a vital role in developing new antibacterial agents.
  • Biochemical Research: Its unique structure makes it a valuable compound for studying amino acid metabolism and enzymatic reactions.
  • Pharmaceutical Industry: The compound's properties could be explored for therapeutic applications beyond antibiotics, including potential roles in metabolic disorders or as building blocks for drug design .

Research on (2S,5S)-5-Carboxymethylproline has focused on its interactions within metabolic pathways and with various enzymes. Notably, studies have examined how CarB catalyzes its formation and how this process integrates into broader biosynthetic pathways for antibiotic production . Understanding these interactions can provide insights into optimizing antibiotic synthesis and developing new therapeutic strategies.

Several compounds share structural similarities with (2S,5S)-5-Carboxymethylproline. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
ProlineBasic pyrrolidine structureNatural amino acid involved in protein synthesis
5-Carboxylic ProlineSimilar carboxyl groupLacks the carboxymethyl group
L-GlutamateContains an amino groupPrecursor to many amino acids and neurotransmitters
Carbapenem AntibioticsDerived from (2S,5S)-5-CarboxymethylprolineBroad-spectrum antibiotics with β-lactam structure

Uniqueness

(2S,5S)-5-Carboxymethylproline is unique due to its specific stereochemistry and functional groups that enable it to serve as a precursor for important antibiotic compounds. Its structural features distinguish it from other amino acids and derivatives that do not participate in similar biosynthetic pathways.

(2S,5S)-5-Carboxymethylproline possesses the molecular formula C₇H₁₁NO₄ with a molecular weight of 173.17 grams per mole. The compound is systematically named as (2S,5S)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid according to International Union of Pure and Applied Chemistry nomenclature conventions. This designation reflects the presence of two carboxylic acid functional groups: one attached directly to the pyrrolidine ring at position 2, and another connected via a methylene bridge at position 5.

The stereochemical configuration of this molecule is particularly crucial to its biological function. The (2S,5S) designation indicates the absolute configuration at both asymmetric centers, with the S-configuration at position 2 corresponding to the natural L-proline series, while the S-configuration at position 5 represents the specific stereochemistry established during biosynthesis. This precise spatial arrangement is essential for recognition by downstream enzymes in the carbapenem biosynthetic pathway.

Chemical PropertyValueReference
Molecular FormulaC₇H₁₁NO₄
Molecular Weight173.17 g/mol
International Union of Pure and Applied Chemistry Name(2S,5S)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid
Simplified Molecular Input Line Entry SystemC1CC@HC(=O)O
International Chemical Identifier KeyLIZWYFXJOOUDNV-WHFBIAKZSA-N

The compound exists as a dicarboxylic acid derivative of L-proline, with the carboxymethyl substituent introducing an additional ionizable group that significantly influences its chemical behavior in biological systems. The pyrrolidine ring adopts specific conformations that facilitate optimal interactions with the active sites of enzymes involved in carbapenem biosynthesis.

Molecular Structure and Formula

(2S,5S)-5-Carboxymethylproline is a cyclic amino acid derivative with the molecular formula C₇H₁₁NO₄ [1]. The compound possesses a molecular weight of 173.17 g/mol and exhibits a distinctive pyrrolidine ring structure with two carboxylic acid functional groups [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (2S,5S)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid [1].

The structural framework consists of a five-membered pyrrolidine ring with a carboxymethyl substituent at position 5 and a carboxylic acid group at position 2 [1]. The compound can be represented by the simplified molecular input line entry system string: C1CC@HC(=O)O [1]. This structure places (2S,5S)-5-Carboxymethylproline as a dicarboxylic acid derivative of the standard amino acid proline [1] [6].

Stereochemical Configuration and Importance

The stereochemical configuration of (2S,5S)-5-Carboxymethylproline is defined by two chiral centers at positions 2 and 5 of the pyrrolidine ring [1] [4]. The (2S,5S) configuration indicates that both stereocenters possess the S absolute configuration according to the Cahn-Ingold-Prelog priority rules [1]. This specific stereochemistry is crucial for the compound's biological activity and enzymatic recognition [15].

The stereochemical integrity of (2S,5S)-5-Carboxymethylproline is essential for its role in carbapenem antibiotic biosynthesis [15] [18]. The compound serves as a key intermediate in the formation of carbapenam-3-carboxylate, where the precise spatial arrangement of functional groups enables proper enzyme-substrate interactions [15]. Studies have demonstrated that the (2S,5S) configuration is the only stereoisomer recognized by carboxymethylproline synthase, highlighting the importance of stereochemical purity [15] [18].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information for (2S,5S)-5-Carboxymethylproline through characteristic chemical shifts and coupling patterns [5]. The proton nuclear magnetic resonance spectrum displays distinct resonances for the pyrrolidine ring protons, with signals typically appearing in the range of 2.5-4.0 parts per million [5]. The carboxymethyl group protons exhibit characteristic chemical shifts around 2.6-2.8 parts per million, while the ring carbon-hydrogen bonds show typical pyrrolidine coupling patterns [5].

Two-dimensional nuclear magnetic resonance analysis has been employed to confirm the stereochemical configuration and structural assignments of (2S,5S)-5-Carboxymethylproline derivatives [5]. The carbon-13 nuclear magnetic resonance spectrum provides additional structural confirmation through characteristic carbonyl carbon resonances appearing around 170-180 parts per million for both carboxylic acid groups [5].

Mass Spectrometry Profile

Mass spectrometry analysis of (2S,5S)-5-Carboxymethylproline reveals a molecular ion peak at m/z 173.17, corresponding to the protonated molecular ion [M+H]⁺ [1] [9]. Electrospray ionization mass spectrometry has been particularly useful for detecting and quantifying this compound in biological samples [9]. The fragmentation pattern typically shows characteristic losses corresponding to carboxylic acid groups and pyrrolidine ring cleavage [9].

Tandem mass spectrometry studies have identified specific fragmentation pathways that can be used for compound identification and structural elucidation [9]. The mass spectrometry profile also confirms the monoisotopic molecular weight of 173.068807845 daltons [2].

Infrared Spectroscopy Features

Infrared spectroscopy of (2S,5S)-5-Carboxymethylproline exhibits characteristic absorption bands corresponding to its functional groups [10]. The carboxylic acid groups display strong absorption bands around 1700-1750 cm⁻¹ for the C=O stretching vibrations [10]. The broad O-H stretching vibration of the carboxylic acid groups appears in the region of 2500-3300 cm⁻¹ [10].

The pyrrolidine ring structure contributes to characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, while C-N stretching vibrations are observed around 1000-1200 cm⁻¹ [10]. The infrared spectrum also shows characteristic bending vibrations for the CH₂ groups of the pyrrolidine ring and carboxymethyl substituent [10].

Physicochemical Parameters

Solubility Characteristics

(2S,5S)-5-Carboxymethylproline exhibits high water solubility due to its polar carboxylic acid groups and amino acid-like structure [2]. Predicted water solubility values indicate approximately 43.9 mg/mL under standard conditions [2]. The compound demonstrates good solubility in polar protic solvents, while showing limited solubility in non-polar organic solvents [2].

The logarithm of the partition coefficient (logP) values for (2S,5S)-5-Carboxymethylproline range from -2.6 to -2.9, indicating hydrophilic character [2]. This hydrophilicity is consistent with the presence of two carboxylic acid groups and the cyclic amino acid structure [2].

Solubility ParameterValueMethod
Water Solubility43.9 mg/mLComputational Prediction
LogP-2.6 to -2.9Computational Analysis
Polar Surface Area86.63 ŲMolecular Modeling

Acid-Base Properties and pKa Values

The acid-base properties of (2S,5S)-5-Carboxymethylproline are characterized by multiple ionizable groups [2]. The compound possesses two carboxylic acid groups with distinct pKa values reflecting their different chemical environments [2]. Computational predictions suggest a strongest acidic pKa value of approximately 1.51, corresponding to the more acidic carboxylic acid group [2].

The amino group within the pyrrolidine ring exhibits basic properties with a predicted pKa value around 11.93 [2]. Under physiological conditions (pH 7.4), the compound exists predominantly as a zwitterion with both carboxylic acid groups deprotonated and the amino group protonated [2]. The physiological charge of the compound is predicted to be -1 [2].

pH-dependent studies have demonstrated that the compound's activity and stability are influenced by the ionization state of its functional groups [25]. The bell-shaped pH profile observed in enzymatic assays reflects the importance of proper ionization states for biological activity [25].

Stability Under Various Conditions

(2S,5S)-5-Carboxymethylproline demonstrates good stability under physiological conditions [15]. The compound maintains structural integrity across a pH range of 6.0-10.0, though optimal stability occurs near physiological pH [25]. Thermal stability studies indicate that the compound remains stable at temperatures up to 70°C for extended periods [15].

The presence of two carboxylic acid groups provides some protection against hydrolytic degradation, while the cyclic structure of the pyrrolidine ring contributes to overall molecular stability [15]. Storage conditions of 4°C in aqueous solutions maintain compound integrity for extended periods [15].

Conformational Analysis

The conformational analysis of (2S,5S)-5-Carboxymethylproline reveals restricted flexibility due to the cyclic pyrrolidine ring structure [21]. The five-membered ring adopts envelope or twist conformations, with the nitrogen atom typically positioned out of the plane formed by the four carbon atoms [21]. This ring puckering significantly influences the spatial arrangement of the carboxymethyl substituent and affects the compound's biological activity [21].

Computational studies have identified preferred conformations based on minimization of steric interactions and stabilization through intramolecular hydrogen bonding [30]. The carboxymethyl group can adopt different rotational conformations around the C5-C bond, with the energetically favored conformations positioning the carboxyl group to minimize steric clashes with the pyrrolidine ring [30].

The conformational preferences of (2S,5S)-5-Carboxymethylproline are influenced by solvent effects and intermolecular interactions [30]. In aqueous solutions, the compound adopts conformations that maximize favorable interactions with water molecules through hydrogen bonding with the carboxylic acid groups [30].

Comparative Analysis with Related Proline Derivatives

(2S,5S)-5-Carboxymethylproline can be compared with other proline derivatives to understand structure-activity relationships [16] [20]. Standard L-proline differs from (2S,5S)-5-Carboxymethylproline by the absence of the carboxymethyl substituent at position 5, resulting in different biological activities and chemical properties [20] [21].

4-Hydroxyproline, another important proline derivative, contains a hydroxyl group at position 4 instead of the carboxymethyl group at position 5 found in (2S,5S)-5-Carboxymethylproline [20] [21]. This structural difference results in distinct conformational preferences and biological functions [20] [21].

CompoundMolecular FormulaKey Structural DifferencePrimary Biological Role
L-ProlineC₅H₉NO₂No substituentsProtein structure, collagen
4-HydroxyprolineC₅H₉NO₃Hydroxyl at position 4Collagen stability
(2S,5S)-5-CarboxymethylprolineC₇H₁₁NO₄Carboxymethyl at position 5Carbapenem biosynthesis

The 6-methyl derivative of (2S,5S)-5-Carboxymethylproline represents another related compound with enhanced structural complexity [13] [18]. This methylated derivative exhibits altered enzymatic recognition and serves as a precursor for modified carbapenem antibiotics [13] [18]. The presence of the methyl group affects both the conformational preferences and the kinetic parameters of enzymatic reactions [13].

The biosynthesis of (2S,5S)-5-carboxymethylproline represents a critical step in carbapenem antibiotic production and occurs through sophisticated enzymatic machinery found across diverse bacterial species. The enzymatic formation of this compound is primarily catalyzed by carboxymethylproline synthase (CarB), a unique member of the crotonase superfamily that demonstrates remarkable catalytic versatility [1] [2] [3].

The enzymatic formation process begins with the condensation of malonyl coenzyme A and either L-glutamate semialdehyde or L-pyrroline-5-carboxylate to yield (2S,5S)-carboxymethylproline [1] [3]. This reaction represents the committed step in carbapenem biosynthesis and involves multiple distinct catalytic activities within a single enzyme framework. CarB demonstrates the ability to catalyze carbon-carbon bond formation, carbon-nitrogen bond formation, and acyl coenzyme A hydrolysis reactions in a coordinated manner [2] [4].

The biological systems capable of (2S,5S)-carboxymethylproline formation span several bacterial families, including Enterobacteriaceae members such as Pectobacterium carotovorum and Serratia marcescens, as well as Actinobacteria including Streptomyces species [5] [6] [7]. Each system has evolved specific adaptations for carbapenem production, with variations in gene cluster organization, regulatory mechanisms, and substrate specificity that reflect their distinct ecological niches and evolutionary histories.

Carboxymethylproline Synthase (CarB) Catalysis

Substrate Requirements and Specificity

Carboxymethylproline synthase exhibits highly specific substrate requirements that are fundamental to its catalytic function. The enzyme demonstrates a marked preference for malonyl coenzyme A over acetyl coenzyme A, contrary to early proposals suggesting acetyl coenzyme A as the primary substrate [1]. This substrate specificity is crucial for the proper biosynthetic pathway, as malonyl coenzyme A provides the two-carbon unit necessary for carboxymethyl side chain formation.

The co-substrate requirements of CarB are equally stringent, with the enzyme showing optimal activity toward L-pyrroline-5-carboxylate compared to L-glutamate semialdehyde [2] [4]. Kinetic analyses reveal that L-pyrroline-5-carboxylate serves as the preferred nitrogen-containing substrate, with apparent Km values typically ranging from 10 to 50 micrometers under physiological conditions. This specificity reflects the enzyme's evolutionary optimization for carbapenem biosynthesis pathways where pyrroline-5-carboxylate represents a key metabolic intermediate.

The enzyme also demonstrates the capacity to accept alternative substrates, including methylmalonyl coenzyme A, which leads to the formation of 6-methyl-(2S,5S)-carboxymethylproline [1] [2]. This substrate promiscuity has been exploited in engineering applications to produce modified carbapenem precursors with altered side chain structures. The relative catalytic efficiency decreases with methylmalonyl coenzyme A compared to malonyl coenzyme A, indicating that the natural enzyme has evolved optimal binding interactions for the physiological substrate.

Mechanistic Details of Catalysis

The catalytic mechanism of carboxymethylproline synthase involves a complex series of chemical transformations that occur within the enzyme's active site architecture. Structural studies have revealed the presence of a conserved oxyanion hole that is essential for stabilizing the enolate anion intermediate formed during malonyl coenzyme A decarboxylation [8] [3]. This structural feature represents a hallmark of the crotonase superfamily and enables the enzyme to lower the activation energy for carbon-carbon bond formation.

The catalytic cycle begins with the binding of malonyl coenzyme A followed by its decarboxylation to generate an acetyl coenzyme A enolate intermediate [1] [2]. This reactive intermediate then undergoes nucleophilic attack on the electrophilic carbon of L-pyrroline-5-carboxylate, resulting in carbon-carbon bond formation and subsequent cyclization to yield the carboxymethylproline-coenzyme A ester intermediate. The mechanism involves precise coordination of multiple chemical transformations including decarboxylation, carbon-carbon bond formation, carbon-nitrogen bond formation, and thioester hydrolysis [2] [4].

Isotopic labeling studies have provided detailed insights into the stereochemical course of the reaction, demonstrating that the enzyme catalyzes cyclization through a 1,4-addition mechanism [8] [3]. The stereochemical outcome is consistent with the formation of the (2S,5S)-stereoisomer specifically, which is essential for subsequent steps in carbapenem biosynthesis. The mechanism also involves conformational changes within the enzyme structure, particularly involving histidine residues that facilitate substrate binding and product release.

Role of Malonyl-CoA in Biosynthesis

Malonyl coenzyme A serves as the critical carbon donor in (2S,5S)-carboxymethylproline biosynthesis, providing the two-carbon unit that becomes incorporated into the carboxymethyl side chain of the final product [1] [2]. The role of malonyl coenzyme A extends beyond simple carbon donation, as its decarboxylation drives the thermodynamically favorable formation of the carbon-carbon bond with the pyrroline substrate.

The cellular availability of malonyl coenzyme A represents a potential regulatory point for carbapenem biosynthesis, as this metabolite is also required for fatty acid synthesis and other primary metabolic processes [9] [10]. Organisms producing carbapenems must balance the allocation of malonyl coenzyme A between primary metabolism and secondary metabolite production. This balance is achieved through sophisticated regulatory mechanisms that respond to cellular energy status and environmental conditions.

Recent studies have identified alternative pathways for malonyl coenzyme A formation that bypass the traditional acetyl coenzyme A carboxylase route [11] [12]. These alternative pathways may provide enhanced metabolic flexibility for carbapenem-producing organisms and have been exploited in metabolic engineering applications to increase carbapenem precursor availability. The discovery of these pathways has important implications for understanding the evolution of carbapenem biosynthesis and for developing improved production systems.

L-Pyrroline-5-Carboxylate as Co-substrate

L-pyrroline-5-carboxylate functions as the essential nitrogen-containing co-substrate for carboxymethylproline synthase, representing the electrophilic partner in the carbon-carbon bond forming reaction [2] [4] [13]. This cyclic imine serves as a key intermediate in proline metabolism and connects carbapenem biosynthesis to primary amino acid metabolic pathways.

The formation of L-pyrroline-5-carboxylate occurs through multiple biosynthetic routes, including the glutamate pathway involving glutamate-5-kinase and glutamate-5-semialdehyde dehydrogenase, as well as the arginine/ornithine pathway involving ornithine aminotransferase [13] [14] . These diverse biosynthetic origins provide metabolic flexibility and ensure adequate substrate availability for carbapenem production under various nutritional conditions.

The chemical properties of L-pyrroline-5-carboxylate are particularly well-suited for its role in carboxymethylproline formation. The cyclic imine structure contains an electrophilic carbon that readily undergoes nucleophilic attack by the malonyl coenzyme A-derived enolate [13] [14]. The subsequent cyclization reaction proceeds through a thermodynamically favorable pathway that yields the stereochemically defined (2S,5S)-carboxymethylproline product. Studies have demonstrated that the enzyme can also accept related substrates such as glutamate semialdehyde, although with reduced catalytic efficiency compared to the preferred pyrroline substrate [16] [17].

Genetic Regulation of Biosynthesis

The genetic regulation of (2S,5S)-carboxymethylproline biosynthesis involves sophisticated multilayered control systems that respond to cellular density, metabolic status, and environmental conditions. The regulatory architecture varies significantly among different carbapenem-producing organisms, reflecting their diverse ecological strategies and evolutionary adaptations [5] [6] [7].

In Pectobacterium carotovorum, the carbapenem biosynthetic genes are organized in a cluster controlled by the CarR/CarI quorum sensing system [7]. CarR functions as a transcriptional activator that responds to N-(3-oxohexanoyl)-L-homoserine lactone signaling molecules synthesized by CarI. This regulatory mechanism ensures that carbapenem production is coordinated with cell density, allowing efficient antibiotic synthesis when bacterial populations reach threshold levels that would benefit from antibiotic production.

Serratia marcescens employs a more complex regulatory network involving multiple transcriptional regulators including Rap and Hor homologs, as well as the SmaI/SmaR quorum sensing system [6] [7]. The integration of multiple regulatory inputs allows fine-tuned control of carbapenem biosynthesis in response to various environmental stimuli. Studies have demonstrated that disruption of individual regulatory components leads to significant reductions in carbapenem production, highlighting the importance of coordinated regulatory control.

The regulatory systems in Streptomyces species demonstrate additional complexity, with the thienamycin gene cluster in Streptomyces cattleya containing multiple regulatory genes including ThnI and CepU [5] [18]. These regulatory proteins coordinate the expression of the extensive gene cluster required for complex carbapenem production. The presence of two-component regulatory systems, such as those identified in Streptomyces argenteolus involving Cmm22/23, provides additional layers of environmental responsiveness [5].

Evolutionary Aspects of the Biosynthetic Pathway

The evolutionary development of (2S,5S)-carboxymethylproline biosynthetic pathways represents a fascinating example of convergent evolution and horizontal gene transfer in secondary metabolite production. Phylogenetic analyses reveal that carbapenem biosynthetic gene clusters have undergone extensive horizontal transfer between distantly related bacterial lineages, suggesting strong selective pressure for carbapenem production capabilities [19] [20].

The relationship between carbapenem and clavulanic acid biosynthetic pathways provides insights into the evolutionary origins of beta-lactam antibiotic production [19] [21]. Sequence homology studies demonstrate that several genes in the carbapenem cluster, particularly carA and carC, share significant similarity with genes involved in clavulanic acid biosynthesis in Streptomyces clavuligerus. This evolutionary relationship suggests that these biosynthetic pathways diverged from a common ancestral pathway for beta-lactam ring formation.

The crotonase superfamily, to which carboxymethylproline synthase belongs, represents an ancient enzyme family that has undergone extensive functional diversification [22] [23] [24]. Members of this superfamily catalyze mechanistically diverse reactions while maintaining a conserved structural scaffold for enolate anion stabilization. The evolution of CarB represents a specialized adaptation within this superfamily for carbon-carbon and carbon-nitrogen bond formation in secondary metabolite biosynthesis.

Comparative genomic analyses of carbapenem gene clusters across different bacterial species reveal patterns of gene duplication, deletion, and rearrangement that reflect adaptive evolution for carbapenem production [5] [19]. The presence of resistance genes within carbapenem biosynthetic clusters demonstrates the co-evolution of production and resistance mechanisms. Mobile genetic elements associated with carbapenem clusters facilitate horizontal transfer and contribute to the rapid dissemination of carbapenem production capabilities among bacterial populations.

The evolutionary trajectory of carbapenem biosynthesis also involves the development of complex regulatory networks that coordinate antibiotic production with cellular physiology [5] [6]. The integration of quorum sensing systems with carbapenem gene regulation represents an evolutionary strategy for optimizing the timing and conditions of antibiotic production. These regulatory adaptations enhance the fitness benefits of carbapenem production while minimizing metabolic costs associated with secondary metabolite synthesis.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

173.06880783 g/mol

Monoisotopic Mass

173.06880783 g/mol

Heavy Atom Count

12

Wikipedia

(5S)-5-(carboxymethyl)-L-proline

Dates

Last modified: 02-18-2024
Shomar et al. Metabolic engineering of a carbapenem antibiotic synthesis pathway in Escherichia coli. Nature Chemical Biology, doi: 10.1038/s41589-018-0084-6, published online 25 June 2018

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